molecular formula C16H13N3O3S B2373837 Methyl 4-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate CAS No. 896333-02-1

Methyl 4-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate

Cat. No.: B2373837
CAS No.: 896333-02-1
M. Wt: 327.36
InChI Key: MJMRDEFOUGNOER-UHFFFAOYSA-N
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Description

“Methyl 4-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate” is a chemical compound that belongs to the class of 1,3,5-triazine derivatives . These compounds are known for their various biological activities, including antimicrobial, antiviral, and anticancer properties .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives, such as the compound , often involves the use of cyanuric chloride . The desired products can be obtained through conventional methods or by using microwave irradiation, which results in less time, higher yield, and higher purity . The 4-aminobenzoic acid moiety is then esterified to afford methyl ester analogues .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 1,3,5-triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms . The specific compound “this compound” would also contain a benzoate group and a sulfanylmethyl group attached to the triazine ring.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the replacement of chloride ions in cyanuric chloride and the esterification of the 4-aminobenzoic acid moiety .

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis and Tautomerism

A study described the synthesis and characterization of triazine-containing sulfonamide derivatives, highlighting the sulfonamide-sulfonimide tautomerism. These compounds, including a derivative closely related to the specified chemical, were synthesized and analyzed using spectroscopic, X-ray diffraction, and theoretical calculation methods, demonstrating strong intermolecular hydrogen bonds and significant interactions within their crystal structures (Branowska et al., 2022).

Drug Delivery Systems

Another research explored the encapsulation of lipophilic pyrenyl derivatives, including triazine derivatives, within water-soluble metalla-cages for drug delivery applications. The study indicated that these host-guest systems could significantly enhance cytotoxicity against human ovarian cancer cells compared to the empty cage, suggesting a potential avenue for delivering biologically relevant structures (Mattsson et al., 2010).

Metabolism Studies

Research into the metabolism of metsulfuron methyl in wheat and barley identified metabolites related to the methyl triazine structure, providing insights into the environmental fate and behavior of such compounds (Anderson et al., 1989).

Crystallographic Analysis

A study on the crystal structure of a compound structurally related to the query chemical revealed details about its crystal packing and hydrogen bonding, contributing to a deeper understanding of its solid-state behavior (Fun et al., 2011).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the sources, 1,3,5-triazine derivatives are generally known for their biological activities. They exhibit antimicrobial, antiviral, and anticancer properties, among other beneficial properties .

Safety and Hazards

While specific safety and hazard information for this compound is not available in the sources, similar compounds are known to be hazardous. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

Given their various biological activities, 1,3,5-triazine derivatives are a promising area of research for the development of new therapeutic agents. Future research could focus on optimizing the synthesis process, exploring their mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies .

Properties

IUPAC Name

methyl 4-[(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-22-14(20)12-7-5-11(6-8-12)10-23-15-17-13-4-2-3-9-19(13)16(21)18-15/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMRDEFOUGNOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC(=O)N3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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